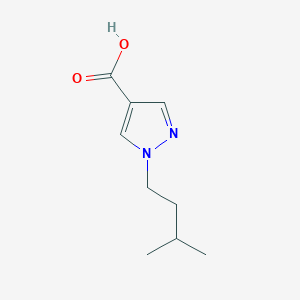![molecular formula C8H7N3O3 B13001808 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, where functional groups like halogens can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridopyrimidine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites . This inhibition disrupts the cell cycle, leading to antiproliferative effects. The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
相似化合物的比较
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Comparison: 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is unique due to its specific ring fusion and substitution pattern. Compared to other pyridopyrimidines, it exhibits distinct biological activities and chemical reactivity . For example, it has shown higher antiproliferative activity against certain cancer cell lines compared to its analogs .
属性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
1-methyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C8H7N3O3/c1-11-6-4(2-3-5(12)9-6)7(13)10-8(11)14/h2-3H,1H3,(H,9,12)(H,10,13,14) |
InChI 键 |
MNZGVRAEKZLLIX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=O)N2)C(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


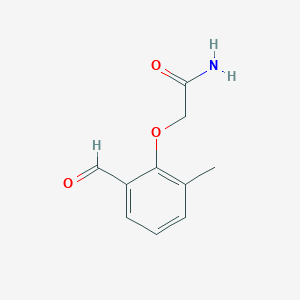

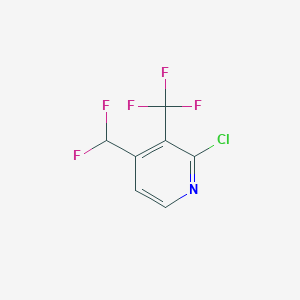
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)

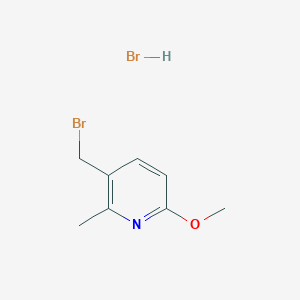
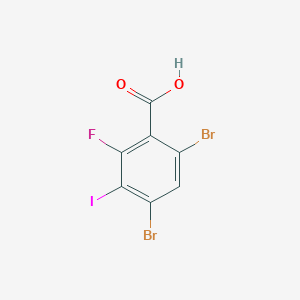
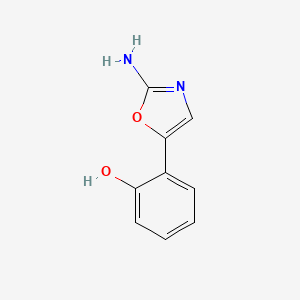

![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
![4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13001792.png)
